Cas no 2138251-34-8 (Pyrimidine, 4-fluoro-2-(trichloromethyl)-)
Pyrimidine, 4-fluoro-2-(trichloromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 4-fluoro-2-(trichloromethyl)-
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- Inchi: 1S/C5H2Cl3FN2/c6-5(7,8)4-10-2-1-3(9)11-4/h1-2H
- InChI Key: PZTPPCFVEBRWNC-UHFFFAOYSA-N
- SMILES: C1(C(Cl)(Cl)Cl)=NC=CC(F)=N1
Pyrimidine, 4-fluoro-2-(trichloromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-790368-0.05g |
4-fluoro-2-(trichloromethyl)pyrimidine |
2138251-34-8 | 95.0% | 0.05g |
$959.0 | 2025-03-21 | |
| Enamine | EN300-790368-0.1g |
4-fluoro-2-(trichloromethyl)pyrimidine |
2138251-34-8 | 95.0% | 0.1g |
$1005.0 | 2025-03-21 | |
| Enamine | EN300-790368-0.25g |
4-fluoro-2-(trichloromethyl)pyrimidine |
2138251-34-8 | 95.0% | 0.25g |
$1051.0 | 2025-03-21 | |
| Enamine | EN300-790368-0.5g |
4-fluoro-2-(trichloromethyl)pyrimidine |
2138251-34-8 | 95.0% | 0.5g |
$1097.0 | 2025-03-21 | |
| Enamine | EN300-790368-1.0g |
4-fluoro-2-(trichloromethyl)pyrimidine |
2138251-34-8 | 95.0% | 1.0g |
$1142.0 | 2025-03-21 | |
| Enamine | EN300-790368-2.5g |
4-fluoro-2-(trichloromethyl)pyrimidine |
2138251-34-8 | 95.0% | 2.5g |
$2240.0 | 2025-03-21 | |
| Enamine | EN300-790368-5.0g |
4-fluoro-2-(trichloromethyl)pyrimidine |
2138251-34-8 | 95.0% | 5.0g |
$3313.0 | 2025-03-21 | |
| Enamine | EN300-790368-10.0g |
4-fluoro-2-(trichloromethyl)pyrimidine |
2138251-34-8 | 95.0% | 10.0g |
$4914.0 | 2025-03-21 |
Pyrimidine, 4-fluoro-2-(trichloromethyl)- Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on Pyrimidine, 4-fluoro-2-(trichloromethyl)-
Pyrimidine, 4-fluoro-2-(trichloromethyl)- (CAS No. 2138251-34-8): A Key Intermediate in Modern Pharmaceutical Research
Pyrimidine derivatives have long been recognized as fundamental building blocks in the pharmaceutical industry, owing to their diverse biological activities and structural versatility. Among these derivatives, Pyrimidine, 4-fluoro-2-(trichloromethyl)- (CAS No. 2138251-34-8) stands out as a particularly intriguing compound due to its unique chemical properties and potential applications in drug development. This compound, characterized by a fluorine atom at the 4-position and a trichloromethyl group at the 2-position, exhibits a high degree of reactivity that makes it an invaluable intermediate in synthetic chemistry.
The significance of Pyrimidine, 4-fluoro-2-(trichloromethyl)- is further underscored by its role in the synthesis of various pharmacologically active molecules. The presence of both fluorine and trichloromethyl substituents imparts distinct electronic and steric effects, which can be leveraged to modulate the biological activity of derived compounds. For instance, fluorine atoms are well-known for their ability to enhance metabolic stability and binding affinity, while trichloromethyl groups often serve as versatile handles for further functionalization.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Pyrimidine, 4-fluoro-2-(trichloromethyl)- has emerged as a critical intermediate in this endeavor, particularly in the synthesis of antiviral and anticancer agents. The compound's structural framework allows for easy modification at multiple sites, enabling chemists to tailor molecules with specific biological targets. For example, researchers have utilized this intermediate to develop inhibitors of viral polymerases, which are crucial for combating emerging infectious diseases.
One of the most compelling aspects of Pyrimidine, 4-fluoro-2-(trichloromethyl)- is its utility in generating molecules with enhanced binding affinity to biological targets. The fluorine atom at the 4-position can significantly improve the interaction between a drug candidate and its receptor by increasing lipophilicity and reducing metabolic degradation. Meanwhile, the trichloromethyl group provides a reactive site for further derivatization, allowing for the introduction of additional functional groups that can fine-tune pharmacokinetic properties.
The pharmaceutical industry has increasingly recognized the importance of fluorinated pyrimidines in drug discovery. These compounds are not only effective in treating a wide range of diseases but also exhibit favorable pharmacokinetic profiles. Pyrimidine, 4-fluoro-2-(trichloromethyl)- exemplifies this trend by serving as a versatile scaffold for designing next-generation therapeutics. Its ability to undergo selective modifications has made it a preferred choice for medicinal chemists working on antiviral and anticancer drugs.
Recent advancements in synthetic methodologies have further expanded the applications of Pyrimidine, 4-fluoro-2-(trichloromethyl)-. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular architectures from this intermediate. These methods have opened up new avenues for drug discovery by allowing chemists to access previously inaccessible scaffolds with high precision and yield.
The impact of Pyrimidine, 4-fluoro-2-(trichloromethyl)- extends beyond academic research; it has also found practical applications in industrial settings. Pharmaceutical companies have incorporated this compound into their synthetic routes for high-value APIs (Active Pharmaceutical Ingredients), recognizing its cost-effectiveness and scalability. The ability to produce large quantities of this intermediate under controlled conditions has made it an indispensable tool for commercial drug development.
As our understanding of disease mechanisms continues to evolve, so too does our need for innovative therapeutic strategies. Pyrimidine derivatives, including Pyrimidine, 4-fluoro-2-(trichloromethyl)-, will undoubtedly play a pivotal role in addressing emerging health challenges. Their structural flexibility and biological activity make them ideal candidates for developing treatments against complex diseases such as cancer and infectious disorders.
In conclusion, Pyrimidine, 4-fluoro-2-(trichloromethyl)- (CAS No. 2138251-34-8) is a cornerstone compound in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable intermediate for synthesizing novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic properties. As research progresses, this compound will continue to be at the forefront of drug discovery efforts aimed at improving human health.
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